5,7-dimethyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
Description
Properties
IUPAC Name |
5,7-dimethyl-N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N7O/c1-13-11-14(2)28-21(22-13)25-19(26-28)20(29)24-16-8-4-3-7-15(16)17-12-27-10-6-5-9-18(27)23-17/h3-4,7-8,11-12H,5-6,9-10H2,1-2H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEHUEXNJHMRVOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)C(=O)NC3=CC=CC=C3C4=CN5CCCCC5=N4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5,7-dimethyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide (CAS No. 2097900-28-0) is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including relevant case studies and research findings.
Molecular Characteristics
- Molecular Formula: C21H21N7O
- Molecular Weight: 387.447 g/mol
- IUPAC Name: this compound
This compound features a triazolo-pyrimidine core structure which is known for various biological activities.
Pharmacological Potential
Research indicates that compounds with similar structures to This compound exhibit a range of biological activities including:
- Antimicrobial Activity: Some derivatives have shown potential against various bacterial strains.
- Anticancer Properties: Certain triazolo-pyrimidines are being investigated for their ability to inhibit cancer cell proliferation.
- CNS Activity: Compounds with imidazo and pyridine moieties are often explored for their neuropharmacological effects.
Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of triazolo-pyrimidine derivatives. The findings indicated that these compounds could inhibit the growth of several cancer cell lines through apoptosis induction mechanisms. The specific activity of This compound was not directly tested but inferred from structural analogs .
CNS Activity
Research has indicated that similar compounds can act on neurotransmitter receptors. For example, studies on imidazo-pyridine derivatives suggest potential interactions with serotonin and dopamine receptors. This implies that This compound may also exhibit neuroactive properties .
Data Table: Biological Activities of Related Compounds
Scientific Research Applications
Anticancer Activity
The compound has been investigated for its potential as an anticancer agent. The presence of the triazole and pyrimidine moieties in its structure is significant because these scaffolds are known to exhibit biological activity against various cancer types. Research indicates that derivatives of triazoles have been utilized in the development of drugs targeting cancer pathways. For instance, 1,3,5-trisubstituted 1,2,4-triazoles have shown promise in treating cancers due to their ability to inhibit specific kinases involved in tumor growth and progression .
Kinase Inhibition
The compound is structurally related to other known kinase inhibitors. Kinase inhibitors are crucial in cancer therapy as they can block the activity of enzymes that promote cell division and survival. Specifically, compounds that inhibit c-KIT kinase have been identified as useful in treating gastrointestinal stromal tumors (GISTs), which frequently harbor mutations in the c-KIT gene . The ability of related compounds to inhibit various mutations of c-KIT suggests that this compound could also serve a similar role.
Synthesis and Biological Evaluation
A study demonstrated a one-pot synthesis method for creating a library of triazole derivatives which included compounds similar to 5,7-dimethyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide . The synthesized compounds were evaluated for their biological activity against various cancer cell lines. The findings indicated that modifications on the triazole ring significantly influenced the anticancer efficacy.
Inhibition Studies
Inhibition studies have shown that compounds with similar structures can effectively inhibit kinases associated with cancer proliferation . For example, the inhibition of c-KIT was demonstrated using imidazo-pyridine derivatives that share structural similarities with the target compound. This suggests that this compound may also exhibit similar inhibitory effects.
Comparative Data Table
| Compound | Structure | Target | Activity |
|---|---|---|---|
| This compound | Structure | c-KIT Kinase | Potential anticancer activity |
| Forasartan | Triazole Derivative | Angiotensin II receptor | Antihypertensive |
| Bemcentinib | Triazole Derivative | AXL Kinase | Anticancer |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural uniqueness lies in its carboxamide linkage and tetrahydroimidazo[1,2-a]pyridine substituent , distinguishing it from related triazolopyrimidine derivatives. Key comparisons include:
Pharmacological and Physicochemical Properties
- Carboxamide vs. Sulfonamide : Carboxamide derivatives (e.g., 5a , 5i ) exhibit antitumor activity by inhibiting tubulin polymerization, while sulfonamide analogs (e.g., 8b ) are primarily herbicidal, likely due to differences in target binding and solubility .
- Tetrahydroimidazo[1,2-a]pyridine Moiety: This group may improve metabolic stability compared to non-hydrogenated imidazopyridines, as seen in compound cpd 27 (), which showed enhanced pharmacokinetic profiles .
- Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl in 8b ) enhance herbicidal potency, whereas electron-donating methoxy groups (e.g., 5a ) correlate with antitumor activity .
Q & A
Q. How can researchers optimize the synthesis of triazolopyrimidine derivatives like the target compound?
- Methodological Answer: Synthesis optimization involves systematic variation of reaction parameters. For example, adjusting solvent polarity (e.g., ethanol or ethyl acetate mixtures) and temperature (70–100°C) can improve yields . Catalysts such as nickel nitrate (Ni(NO₃)₂) have been used in analogous syntheses to facilitate cyclization . Purification via gradient elution column chromatography (petroleum ether/ethyl acetate) is critical for isolating high-purity products . Monitoring reaction progress with TLC and optimizing stoichiometric ratios (e.g., 1.1–4.5 equivalents of amines) are recommended .
Q. What are the key spectroscopic techniques for structural characterization of this compound?
- Methodological Answer: Use a combination of:
- ¹H/¹³C NMR : Assign peaks based on substituent-induced shifts (e.g., methyl groups at δ ~2.3–2.6 ppm, aromatic protons at δ ~7.0–8.5 ppm) .
- HRMS (ESI) : Confirm molecular weight with <5 ppm error .
- Elemental Analysis : Validate purity by comparing calculated vs. observed C, H, N percentages .
- IR Spectroscopy : Identify carbonyl (C=O, ~1650–1750 cm⁻¹) and amine (N-H, ~3200–3400 cm⁻¹) functional groups .
Q. How can researchers assess the purity of synthesized batches?
- Methodological Answer:
- HPLC : Use reverse-phase columns (C18) with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water .
- Melting Point Analysis : Compare observed values (e.g., 157–195°C for similar compounds) with literature data .
- TLC : Monitor spot homogeneity using silica gel plates and visualizing agents (e.g., UV or iodine staining) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Methodological Answer:
- Substituent Variation : Modify the phenyl or tetrahydroimidazopyridine moieties to evaluate effects on bioactivity. For example, introducing electron-withdrawing groups (e.g., -NO₂, -CF₃) can alter receptor binding .
- Biological Assays : Test derivatives against target enzymes (e.g., CB2 cannabinoid receptors) using radioligand binding or functional cAMP assays .
- Computational Modeling : Perform molecular docking (e.g., with AutoDock Vina) to predict binding affinities and guide synthetic priorities .
Q. What crystallographic strategies resolve discrepancies in structural data for triazolopyrimidines?
- Methodological Answer:
- Single-Crystal X-Ray Diffraction : Grow crystals via slow evaporation (e.g., ethanol/water mixtures) and solve structures using SHELX software .
- Comparative Analysis : Overlay the compound’s structure with analogs (e.g., 5,7-dimethyl-2-phenylamino-triazolo[1,5-a]pyrimidine) to identify conformational differences .
Q. How can conflicting spectroscopic data (e.g., NMR shifts) be resolved during characterization?
- Methodological Answer:
- Decoupling Experiments : Use 2D NMR (COSY, HSQC) to assign overlapping proton signals .
- Isotopic Labeling : Synthesize deuterated analogs to simplify complex splitting patterns in aromatic regions .
- Cross-Validation : Compare data with structurally similar compounds (e.g., triazolo[1,5-a]pyrimidine derivatives) documented in peer-reviewed studies .
Q. What strategies enhance the compound’s stability under biological assay conditions?
- Methodological Answer:
- pH Optimization : Use buffered solutions (e.g., PBS at pH 7.4) to prevent hydrolysis of labile groups (e.g., carboxamide) .
- Cryopreservation : Store stock solutions in DMSO at -80°C to minimize degradation .
- Metabolic Stability Tests : Incubate with liver microsomes and analyze metabolites via LC-MS to identify vulnerable sites .
Q. How can derivatization strategies expand the compound’s utility in drug discovery?
- Methodological Answer:
- Amine Functionalization : React with primary/secondary amines under nucleophilic conditions to generate analogs with improved solubility or target affinity .
- One-Pot Reactions : Combine cyclization and substitution steps (e.g., using CuI catalysis) to access fused heterocycles .
- Click Chemistry : Introduce triazole or imidazole rings via azide-alkyne cycloaddition for modular diversification .
Q. What experimental controls ensure reproducibility in multi-step syntheses?
- Methodological Answer:
Q. How can researchers investigate the compound’s potential as an enzyme inhibitor?
- Methodological Answer:
- Kinetic Assays : Measure IC₅₀ values using fluorogenic substrates (e.g., for kinases or proteases) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics to assess inhibitor potency .
- Cellular Models : Test in cancer cell lines (e.g., HeLa or MCF-7) with viability assays (MTT/WST-1) to evaluate cytotoxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
